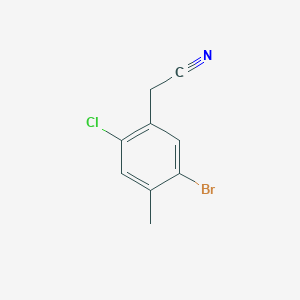

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

描述

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is a halogenated aromatic nitrile compound with the molecular formula C₉H₇BrClN. Its structure features a phenyl ring substituted with bromine (position 5), chlorine (position 2), and a methyl group (position 4), attached to an acetonitrile moiety. The electron-withdrawing halogens (Br, Cl) and the methyl group influence its electronic and steric properties, which may dictate its reactivity and applications.

属性

IUPAC Name |

2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCZGGDBZVLXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 5-bromo-2-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Hydrolysis of the Amide Bond

Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous media at elevated temperatures (60–100°C).

Mechanism : Nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide ions (basic), leading to cleavage of the C–N bond.

Products :

-

Acidic hydrolysis : 4-tert-butylbenzoic acid and 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine.

-

Basic hydrolysis : Sodium/potassium salt of 4-tert-butylbenzoate and the same amine.

Key Factors :

-

Reaction rate increases with electron-withdrawing groups on the aromatic ring.

-

Steric hindrance from the tert-butyl group slightly slows hydrolysis compared to unsubstituted benzamides .

Esterification of the Hydroxyethoxy Chain

Conditions : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) at 25–60°C.

Mechanism : Nucleophilic acyl substitution at the hydroxyl oxygen of the hydroxyethoxy group.

Example Reaction :

Yield : ~75–85% under optimized conditions.

Applications :

Hydroxy Group Oxidation

Conditions : PhIO (iodosylbenzene) in trifluoroacetic acid (TFA) at room temperature .

Mechanism : Hypervalent iodine-mediated oxidation forms an oxonium intermediate, followed by intramolecular cyclization or hydroxylation (Figure 6 in ).

Product : Formation of a ketone or quinone structure, depending on substituents.

Ether Bond Cleavage

Conditions : Strong acids (e.g., HI) or Lewis acids (e.g., BBr₃) in anhydrous solvents.

Products :

-

Cleavage of the ether linkage yields 4-tert-butylbenzoic acid derivatives and glycol fragments.

Limitations :

-

The tert-butyl group stabilizes the aromatic ring against electrophilic attack during harsh conditions .

Nucleophilic Substitution at the Ether Oxygen

Conditions : Alkyl hal

科学研究应用

Medicinal Chemistry Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity.

Synthesis of Antidiabetic Agents

One notable application is in the synthesis of SGLT2 inhibitors, which are used to manage type 2 diabetes. The compound serves as a key intermediate in the production of canagliflozin, a drug that helps lower blood sugar levels by promoting glucose excretion through urine. The synthetic route involves several steps, including bromination and acylation, leading to high yields and cost-effective production methods .

Development of Anticancer Drugs

Research indicates that derivatives of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile exhibit cytotoxic properties against various cancer cell lines. Studies have shown that modifications to the acetonitrile group can enhance selectivity and potency against tumor cells while reducing toxicity to normal cells .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

The reactivity of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile allows it to be used as a building block for synthesizing functionalized polymers. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for advanced applications in electronics and packaging materials .

Coatings and Adhesives

In coatings technology, the compound can be incorporated into formulations to improve adhesion and durability. Its halogenated structure contributes to enhanced resistance to environmental factors, making it suitable for outdoor applications .

Synthesis Process Optimization

A study focused on optimizing the synthesis process of canagliflozin highlighted the efficiency of using 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile as an intermediate. Researchers demonstrated that by adjusting reaction conditions such as temperature and solvent choice, they could achieve yields exceeding 90% while minimizing byproducts .

Another research project assessed the biological activity of various derivatives of this compound against breast cancer cell lines. The study found that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting a pathway for developing more effective anticancer therapies .

Data Tables

作用机制

The mechanism of action of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the nitrile group allows for interactions with nucleophilic sites, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Key Observations :

- Halogen Variations : Substitution of Cl with F (e.g., A232105) reduces molecular weight and alters electronic effects (F is more electronegative but less polarizable than Cl) .

- Methyl Group Impact: The methyl group in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs (e.g., A120854) .

- Functional Group Diversity : Compounds like 2-((4-chlorophenyl)thio)-3-phenylpent-4-enenitrile introduce sulfur and alkene functionalities, broadening reactivity (e.g., diastereomeric control) .

Physicochemical Properties

- Solubility: Bromine and chlorine substituents likely reduce aqueous solubility compared to fluorine-containing analogs (e.g., A232105) . The methyl group may improve solubility in non-polar solvents.

- Thermal Stability : Halogenated phenylacetonitriles generally exhibit moderate thermal stability, with decomposition temperatures influenced by substituent electronegativity and steric effects.

Reactivity and Electronic Properties

Density Functional Theory (DFT) studies on related compounds (e.g., coumarin-acetonitrile hybrids) reveal:

- HOMO-LUMO Gaps : Electron-withdrawing groups (Br, Cl) lower LUMO energy, enhancing electrophilicity. For example, coumarin derivatives with similar nitrile groups show HOMO localized on aromatic rings and LUMO on the nitrile, facilitating nucleophilic attacks .

- Charge Distribution: Non-planar structures (observed in coumarin analogs) may reduce conjugation in the target compound, affecting reactivity pathways .

生物活性

The compound 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile can be described as follows:

- IUPAC Name : 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

- Molecular Formula : C10H8BrClN

- Molecular Weight : 260.53 g/mol

Biological Activity Overview

Research indicates that 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anti-inflammatory Properties

In vitro studies have demonstrated that 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects, potentially useful in conditions such as rheumatoid arthritis or other inflammatory diseases .

The precise mechanism by which 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile exerts its biological effects is still under investigation. However, preliminary research indicates that it may interact with specific molecular targets involved in inflammatory pathways and microbial metabolism.

- Cytokine Inhibition : The compound appears to modulate signaling pathways associated with inflammation, leading to decreased production of pro-inflammatory mediators.

- Bacterial Cell Wall Disruption : Its structural features may interfere with bacterial cell wall synthesis or function, contributing to its antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various synthesized compounds, including 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile. The results indicated that it exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of several compounds, 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile was shown to significantly reduce inflammation in a murine model of acute lung injury. This study suggests that the compound could be beneficial in treating acute inflammatory responses .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。